N-butyl-N'-(2-phenoxyethyl)oxamide
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Overview
Description
N-butyl-N’-(2-phenoxyethyl)oxamide is an organic compound belonging to the oxamide family Oxamides are a class of compounds characterized by the presence of two amide groups connected by an oxalyl group This particular compound features a butyl group and a phenoxyethyl group attached to the nitrogen atoms of the oxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(2-phenoxyethyl)oxamide typically involves the reaction of oxalyl chloride with N-butylamine and 2-phenoxyethylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The general reaction scheme is as follows:
Formation of Oxalyl Chloride Intermediate: Oxalyl chloride is reacted with N-butylamine to form N-butyl oxamide chloride.
Addition of 2-Phenoxyethylamine: The N-butyl oxamide chloride is then reacted with 2-phenoxyethylamine to yield N-butyl-N’-(2-phenoxyethyl)oxamide.
Industrial Production Methods
Industrial production of N-butyl-N’-(2-phenoxyethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-(2-phenoxyethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxamides with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with hydroxyl or carbonyl groups, while reduction typically produces amines.
Scientific Research Applications
N-butyl-N’-(2-phenoxyethyl)oxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound has been studied for its potential as a DNA-binding agent, with applications in molecular biology and genetics.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-butyl-N’-(2-phenoxyethyl)oxamide involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA through intercalation or groove binding, affecting the structure and function of the DNA molecule. It can also interact with proteins, altering their activity and function. These interactions are mediated by the compound’s functional groups, which form hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
N-butyl-N’-(2-phenoxyethyl)oxamide can be compared with other oxamides, such as N,N’-dibutyloxamide and N,N’-bis(2-phenylethyl)oxamide. While these compounds share a similar core structure, they differ in the substituents attached to the nitrogen atoms. This difference in substituents can lead to variations in their chemical properties and applications. For example, N,N’-dibutyloxamide may have different solubility and reactivity compared to N-butyl-N’-(2-phenoxyethyl)oxamide, making it suitable for different applications.
Conclusion
N-butyl-N’-(2-phenoxyethyl)oxamide is a versatile compound with a wide range of applications in scientific research. Its unique chemical structure allows it to undergo various reactions and interact with molecular targets in different ways. Continued research into this compound and its derivatives holds promise for new discoveries and applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-butyl-N'-(2-phenoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-2-3-9-15-13(17)14(18)16-10-11-19-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZWNKDEVRTOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCOC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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